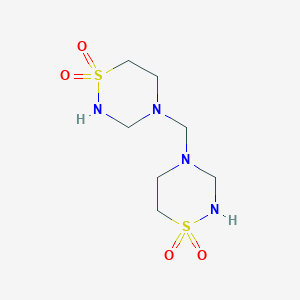

![molecular formula C8H6S B130079 Benzo[b]thiophene-D6 CAS No. 1444206-31-8](/img/structure/B130079.png)

Benzo[b]thiophene-D6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

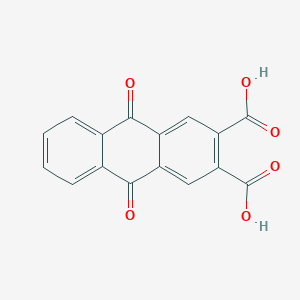

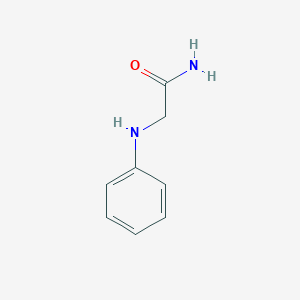

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It is soluble in ether, acetone, benzene, and general organic solvents, soluble in alcohol, insoluble in water, and soluble in concentrated sulfuric acid to show cherry red, which disappears when heated .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has attracted intensive research. An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed. A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

The molecular weight of Benzo[b]thiophene is 134.198 . The 3D structure of Benzo[b]thiophene can be viewed using Java or Javascript .Chemical Reactions Analysis

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed. A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Physical And Chemical Properties Analysis

Benzo[b]thiophene has a molecular weight of 134.198. It has an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .Applications De Recherche Scientifique

Synthesis and Characterization

Benzo[b]thiophenes are significant in synthetic medicinal chemistry due to their broad spectrum of pharmacological properties. Recent research has focused on developing efficient methods for synthesizing benzo[b]thiophene derivatives. For instance, Duc (2020) highlights various approaches for the construction of the benzo[b]thiophene skeleton, emphasizing the use of different catalysts and substrates in these processes (Duc, 2020). Similarly, Isloor et al. (2010) discuss the synthesis of new benzo[b]thiophene derivatives, such as thiadiazoles and oxadiazoles, which were characterized using elemental analyses and spectral studies (Isloor, Kalluraya & Sridhar Pai, 2010).

Applications in Organic Electronics

Benzo[b]thiophene derivatives have been employed as organic photoelectric materials and semiconductors. For example, Tisovský et al. (2019) synthesized new benzo[b]benzo[4,5]thieno[2,3-d]thiophene derivatives, characterizing them for use in organic field-effect transistors (Tisovský et al., 2019). Additionally, Mao et al. (2016) described the copper(I)-catalyzed sulfonylation of (2-alkynylaryl)boronic acids, leading to the construction of benzo[b]thiophene 1,1-dioxides, which could have potential applications in electronic devices (Mao, Zheng, Xia & Wu, 2016).

Biological and Pharmaceutical Applications

Benzo[b]thiophene-based compounds have shown potential in various biological applications. Barbier et al. (2022) synthesized benzo[b]thiophene acylhydrazones, which exhibited antimicrobial properties against multidrug-resistant Staphylococcus aureus (Barbier et al., 2022). Keri et al. (2017) reviewed the pharmacological activities of benzo[b]thiophene derivatives, noting their application as anti-microbial, anti-cancer, anti-inflammatory, and anti-oxidant agents (Keri, Chand, Budagumpi, Somappa, Patil & Nagaraja, 2017).

Environmental Applications

In environmental research, benzo[b]thiophene has been studied for its role in the photochemical oxidation of polycyclic aromatic sulfur heterocycles, which are constituents of crude oils. Andersson and Bobinger (1992) investigated the photooxidation of benzo[b]thiophene in aqueous solutions, simulating oil spills in oceans (Andersson & Bobinger, 1992).

Safety And Hazards

Benzo[b]thiophene causes severe skin burns and eye damage. It may cause respiratory irritation. It is advised not to breathe dust/fume/gas/mist/vapors/spray. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area .

Orientations Futures

Benzo[b]thiophenes are present in a large number of natural and non-natural compounds. They have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. The use of benzo[b]thiophene derivatives in other fields has also been reported .

Propriétés

IUPAC Name |

2,3,4,5,6,7-hexadeuterio-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEHBMOGCRZNNI-MZWXYZOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(S2)[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-D6 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)